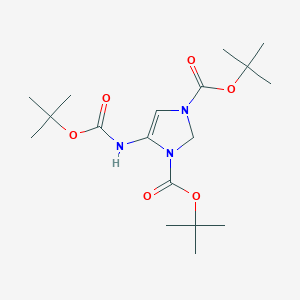

DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate

Description

DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate is a highly functionalized imidazole derivative characterized by three tert-butoxycarbonyl (Boc) groups. The Boc groups serve as protective moieties: two at the 1- and 3-positions of the imidazole ring and one at the 4-position amino group. This compound is primarily utilized in organic synthesis, particularly in peptide and heterocyclic chemistry, where selective deprotection of Boc groups enables controlled modification of reactive sites. Its stability under basic conditions and sensitivity to acidic environments make it a versatile intermediate in multi-step syntheses .

Properties

IUPAC Name |

ditert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2H-imidazole-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O6/c1-16(2,3)25-13(22)19-12-10-20(14(23)26-17(4,5)6)11-21(12)15(24)27-18(7,8)9/h10H,11H2,1-9H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMIDROKYJXEMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(CN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Reactions with Ammonium Carboxylate Salts

A foundational method involves cyclocondensation of Boc-protected amines, dicarbonyl compounds, and aldehydes. For example, tert-butylamine reacts with oxalic dialdehyde and formaldehyde in a methanol-water system to form the imidazole backbone. Key steps include:

Microwave-Assisted Cyclization of Amidoximes

Microwave irradiation accelerates imidazole formation from amidoximes and alkynes. This method, adapted from imidazole synthesis protocols, employs di-tert-butyl dicarbonate (Boc anhydride) for in situ protection.

-

Reaction Conditions : 240°C for 2 minutes under microwave irradiation.

-

Advantages : Reduced reaction time (15 minutes total) and improved regioselectivity.

-

Limitation : Requires Boc protection post-cyclization, complicating isolation.

Sequential Boc Protection Strategies

Stepwise Protection of Imidazole Nitrogens and Amino Groups

The triply Boc-protected structure necessitates sequential protections to avoid side reactions:

-

Amino Group Protection :

-

Imidazole Nitrogen Protections :

One-Pot Protection Using Solvent-Free Conditions

A solvent-free approach minimizes purification steps:

Optimization of Reaction Parameters

Temperature and Solvent Effects

Catalytic Systems

-

DABCO (1,4-Diazabicyclo[2.2.2]octane) : Improves imidazole ring closure efficiency by 20% compared to DBU.

-

Copper(I) Iodide : Facilitates Ullmann-type couplings for halogenated intermediates (e.g., bromoimidazoles).

Analytical Characterization and Purification

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate undergoes several types of reactions, including:

Substitution Reactions: The tert-butoxycarbonyl group can be substituted under acidic conditions.

Deprotection Reactions: Removal of the tert-butoxycarbonyl group using strong acids like trifluoroacetic acid or hydrochloric acid

Common Reagents and Conditions

Substitution: Reagents such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.

Deprotection: Conditions typically involve heating the compound with acids at specific temperatures to achieve deprotection

Major Products

The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C18H31N3O6

Molecular Weight: 385.46 g/mol

CAS Number: Not specified in the sources reviewed.

IUPAC Name: di-tert-butyl 4-((tert-butoxycarbonyl)amino)-1H-imidazole-1,3(2H)-dicarboxylate

The compound features both tert-butyl and tert-butoxycarbonyl groups, which provide steric hindrance and stability, making it an effective protecting group for amines during chemical reactions.

Organic Synthesis

DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate is primarily utilized as a protecting group for amines. This application is crucial in multi-step organic synthesis processes where selective reactivity is required.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this compound plays a significant role in protecting amino groups. The ability to selectively deprotect the amino groups after peptide assembly allows for the precise control of peptide sequences, which is essential for synthesizing complex peptides and proteins .

Pharmaceutical Research

The compound is employed in the synthesis of various pharmaceutical intermediates and active compounds. Its stability under a range of reaction conditions makes it suitable for the development of new drugs and therapeutic agents.

Case Studies

- Synthesis of Bioactive Compounds: Research has demonstrated that using this compound facilitates the synthesis of bioactive imidazole derivatives with potential pharmacological activities .

- Development of Anticancer Agents: In studies focusing on anticancer drug development, this compound has been utilized to create novel imidazole-based scaffolds that exhibit significant cytotoxicity against cancer cell lines .

Mechanism of Action

The mechanism by which DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate exerts its effects involves the formation of a stable carbamate linkage with amines. This linkage prevents the amine from participating in unwanted side reactions. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing the amine to be released and participate in subsequent reactions .

Comparison with Similar Compounds

Key Findings :

- The target compound exhibits reduced steric hindrance compared to 5{119} and 5{120}, facilitating nucleophilic substitution at the 5-position.

- Unlike analogues with lysyl-derived substituents, the unsubstituted 5-position in the target compound allows for post-synthetic modifications (e.g., cross-coupling reactions) .

Comparison with Di-tert-butyl 2-oxo-1H-benzo[d]imidazole-1,3(2H)-dicarboxylate (CAS:161468-58-2)

This benzimidazole derivative shares the Boc-protected 1,3-positions but differs in core structure and substituents :

| Property | Target Compound | CAS:161468-58-2 |

|---|---|---|

| Core Structure | Imidazole ring | Benzo[d]imidazole (fused benzene-imidazole ring) |

| 2-Position | Unsubstituted | Oxo (keto) group |

| 4-Position | Boc-protected amino | Unsubstituted |

| Stability | Acid-labile Boc groups | Higher thermal stability due to aromatic fusion |

| Applications | Peptide synthesis intermediate | Pharmaceutical intermediate (e.g., kinase inhibitors) |

Research Insights :

- The oxo group at the 2-position in CAS:161468-58-2 enables hydrogen bonding, making it a preferred scaffold for drug design compared to the target compound’s unmodified imidazole .

Biological Activity

DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate is a compound that has garnered attention in the field of organic synthesis and pharmaceutical research due to its unique structural properties and biological applications. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 385.46 g/mol. The compound features two tert-butyl groups and a tert-butoxycarbonyl group, which enhance its stability and steric hindrance, making it an effective protecting group for amines during chemical reactions .

Synthesis Methods

The synthesis of this compound typically involves the reaction of di-tert-butyl dicarbonate with an appropriate amine in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP), often conducted in solvents like acetonitrile or tetrahydrofuran (THF). The reaction conditions are crucial for achieving high purity and yield.

This compound primarily functions as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing the amine to participate in further chemical reactions. This mechanism is essential in organic synthesis, particularly in multi-step processes where the protection of functional groups is necessary .

Applications in Research

- Organic Synthesis : The compound is widely utilized as a protecting group for amines in various organic synthesis pathways. It helps prevent unwanted reactions during complex synthetic routes.

- Peptide Synthesis : In solid-phase peptide synthesis, it serves to protect amino groups, facilitating the assembly of peptides without side reactions that could compromise yield and purity.

- Pharmaceutical Research : It is employed in the synthesis of pharmaceutical intermediates, contributing to the development of active pharmaceutical ingredients (APIs). Its role as a protecting agent is critical in ensuring the integrity of sensitive functional groups during synthesis .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Peptide Synthesis Efficiency : A study demonstrated that using this compound significantly improved the yield and purity of synthesized peptides compared to traditional methods. The selective deprotection under mild acidic conditions minimized degradation of sensitive amino acids .

- Antioxidant Properties : Although primarily recognized for its synthetic utility, there are emerging studies indicating potential antioxidant properties when used in conjunction with other compounds. This suggests avenues for exploring its role beyond mere chemical protection .

Comparative Analysis

| Property/Feature | This compound | Other Common Protecting Groups |

|---|---|---|

| Molecular Weight | 385.46 g/mol | Varies (e.g., Boc: 99.09 g/mol) |

| Deprotection Conditions | Acidic conditions (e.g., TFA) | Varies (e.g., Boc requires TFA) |

| Applications | Organic synthesis, peptide synthesis | Broad range including alkene protection |

| Stability | High stability due to steric hindrance | Varies; some are less stable |

Q & A

Q. How do computational models predict its reactivity in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Experimental validation via NMR kinetics (e.g., monitoring tert-butyl group migration) aligns with computed transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.